2-Fluoro-3-methylbenzenethiol
Description
2-Fluoro-3-methylbenzenethiol (CAS: 1823052-76-1, MFCD22481036) is a substituted benzene derivative featuring a fluorine atom at the 2-position, a methyl group at the 3-position, and a thiol (-SH) functional group. With a molecular formula of C₇H₇FS and a molecular weight of 142.19 g/mol, this compound is characterized by its aromatic structure and reactive thiol moiety. The thiol group confers nucleophilic properties, making it valuable in organic synthesis, particularly in the formation of disulfide bonds or as a ligand in metal coordination chemistry.
Properties
CAS No. |
1243283-09-1; 1823052-76-1 |
|---|---|
Molecular Formula |
C7H7FS |
Molecular Weight |
142.19 |
IUPAC Name |
2-fluoro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H7FS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |
InChI Key |
JYLRYILCOCLXOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)S)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Fluoro-Methyl Benzene Derivatives
Key Differences :
- Reactivity : The thiol group in this compound enables nucleophilic substitution or oxidation to disulfides, whereas sulfonyl fluorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl fluoride) participate in SuFEx click reactions due to their electrophilic nature.
- Applications : Benzimidazole derivatives (e.g., 5-Fluoro-1-methylbenzimidazole) are often utilized in drug discovery, whereas thiols are more common in materials science or as synthetic intermediates.
Comparison with Hydroxy-Substituted Analogs
2-Fluoro-3-hydroxybenzoic acid (CAS: 91658-92-3, C₇H₅FO₃) shares a similar substitution pattern (fluoro and hydroxyl groups at positions 2 and 3, respectively) but replaces the thiol with a carboxylic acid (-COOH). This imparts distinct properties:
- Acidity: The thiol group (pKa ~10) is less acidic than the hydroxyl (pKa ~10 for phenol) but more acidic than aliphatic thiols. The carboxylic acid (pKa ~4.5) is significantly more acidic, enhancing solubility in basic media .
- Applications : Carboxylic acid derivatives are prevalent in pharmaceutical synthesis (e.g., prodrugs), while thiols are employed in crosslinking or metal-binding applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
